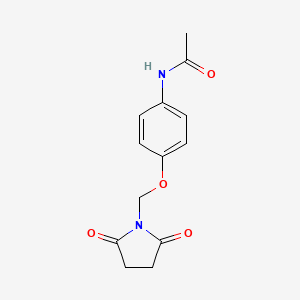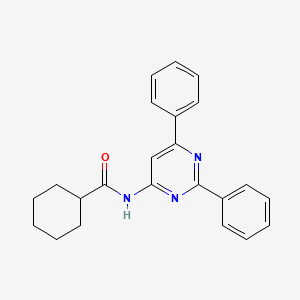![molecular formula C11H14O4 B15212272 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione CAS No. 84215-51-0](/img/structure/B15212272.png)
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione is an organic compound with the molecular formula C11H14O4. It features a furan ring, a hydroxymethyl group, and two ketone functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione typically involves the reaction of furfural with hexane-2,5-dione under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification techniques is crucial to ensure high-quality production .
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted furans.
Aplicaciones Científicas De Investigación
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxymethyl and ketone groups, play a crucial role in its reactivity and interactions. These interactions can lead to various biological and chemical effects, depending on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(2-Furyl)methyl]hexane-2,5-dione
- 3-[(2-Furyl)hydroxymethyl]pentane-2,5-dione
- 3-[(2-Furyl)hydroxymethyl]hexane-2,4-dione
Uniqueness
3-[(2-Furyl)hydroxymethyl]hexane-2,5-dione is unique due to its specific combination of functional groups and structural features.
Propiedades
Número CAS |
84215-51-0 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-[furan-2-yl(hydroxy)methyl]hexane-2,5-dione |
InChI |
InChI=1S/C11H14O4/c1-7(12)6-9(8(2)13)11(14)10-4-3-5-15-10/h3-5,9,11,14H,6H2,1-2H3 |
Clave InChI |
LACIYQDZSCPPHT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C(C1=CC=CO1)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


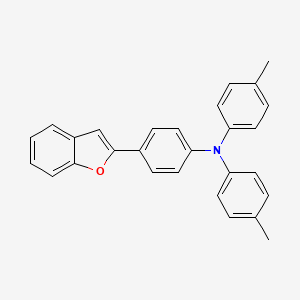
![N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B15212194.png)
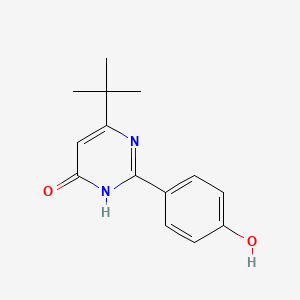
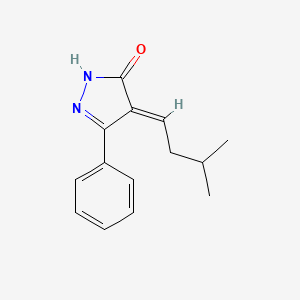
![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)
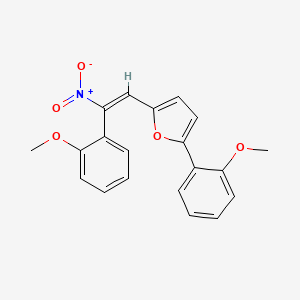
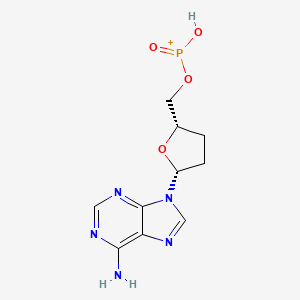

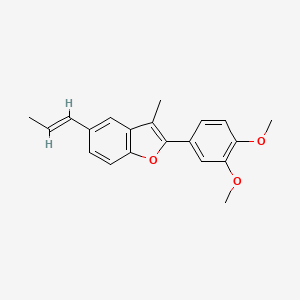

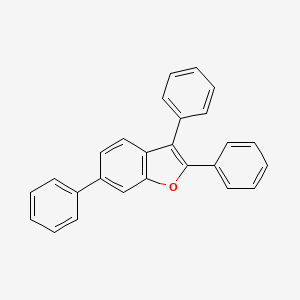
![3-Acetyl-8-methoxy-2H-cyclohepta[b]furan-2-one](/img/structure/B15212259.png)
